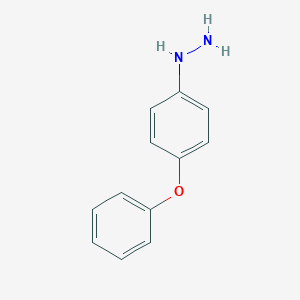

(4-Phenoxyphenyl)hydrazine

描述

Historical Overview of Hydrazine (B178648) Chemistry relevant to Arylhydrazines

The chemistry of arylhydrazines has a rich history, with these compounds being recognized as valuable intermediates in the synthesis of numerous biologically active molecules. nih.gov Historically, arylhydrazines have been instrumental in the development of various cross-coupling reactions, serving as effective arylation agents. nih.gov Early research, dating back to 2001, demonstrated the direct C-H arylation of arenes using arylhydrazines in the presence of manganese(III) acetate. nih.gov This laid the groundwork for more advanced, metal-free catalytic strategies for generating aryl radicals from arylhydrazines, highlighting their role as environmentally benign arylating agents. nih.govacs.org

Significance of the Hydrazine Moiety in Molecular Design

The hydrazine moiety (–NHNH2) is a critical functional group in molecular design due to its unique chemical properties. iscientific.org It can act as a potent reducing agent and a hydrogen bond donor, contributing to the biological activity of various compounds. iscientific.org The electron-rich nature of the hydrazine group makes it both nucleophilic and reducing, allowing it to react with a broad range of electron-deficient species. biorxiv.org This reactivity is harnessed in the synthesis of diverse heterocyclic compounds and has been explored in the development of chemical biology probes for enzyme profiling. researchgate.netbiorxiv.org The ability of the hydrazine moiety to form stable complexes and participate in various chemical transformations underpins its importance in creating novel molecular architectures with desired functionalities. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-phenoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRURSNANBXOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375450 | |

| Record name | (4-phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-28-5 | |

| Record name | (4-Phenoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Phenoxyphenyl Hydrazine

Established Synthetic Routes for (4-Phenoxyphenyl)hydrazine

The primary and most well-established method for synthesizing this compound involves a two-step process: the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt. researchgate.netisuct.ru

Diazotization and Reduction Protocols for Phenoxyphenylhydrazine Synthesis

This classical approach is a cornerstone of arylhydrazine synthesis. It begins with the conversion of an aromatic amine to a diazonium salt, which is then reduced to the corresponding hydrazine (B178648).

The diazotization reaction is typically carried out by treating a primary aromatic amine, in this case, 4-phenoxyaniline (B93406), with nitrous acid. organic-chemistry.org The nitrous acid is generated in situ by the reaction of sodium nitrite (B80452) (NaNO2) with a strong mineral acid, most commonly hydrochloric acid (HCl). organic-chemistry.orgquora.com The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. isuct.ruquora.com

The reaction proceeds as follows: An ice-cold solution of sodium nitrite in water is added dropwise to a cold solution of 4-phenoxyaniline dissolved in concentrated hydrochloric acid. researchgate.netisuct.ru This careful, temperature-controlled addition is crucial to prevent the decomposition of the unstable diazonium salt. The mixture is then stirred for a period to ensure complete conversion. researchgate.netisuct.ru

Following the successful formation of the 4-phenoxydiazonium chloride intermediate, the next step is its reduction to this compound. Tin(II) chloride (SnCl2), also known as stannous chloride, is a widely used and effective reducing agent for this transformation. researchgate.netisuct.ruwikipedia.org It is particularly effective in an acidic solution. wikipedia.orgthermofisher.com

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added dropwise to the cold reaction mixture containing the diazonium salt. researchgate.netisuct.ru This addition must also be carefully controlled to maintain the low temperature of the reaction. The tin(II) chloride reduces the diazonium group to a hydrazine group, yielding this compound hydrochloride. researchgate.netisuct.ru

The yield and purity of the final product are highly dependent on the reaction conditions. The order of reagent addition is a critical factor; it has been shown that adding the solution of the reducing agent to the reaction mixture containing the diazonium salt is necessary for achieving a high yield. researchgate.netisuct.ru

While tin(II) chloride is a common choice, other reducing agents can be employed. However, the choice of reducing agent can significantly impact the reaction yield. For instance, the use of sodium sulfite (B76179) (Na2SO3) as a reducing agent has been reported to result in lower yields compared to tin(II) chloride. researchgate.net Therefore, for an almost quantitative yield of the product, tin(II) chloride is the preferred reducing agent. researchgate.netisuct.ru To further optimize the synthesis and minimize byproducts, the choice of solvent can be adjusted, with polar aprotic solvents like dimethylformamide (DMF) being a potential option.

Alternative Synthetic Approaches to Arylhydrazines

While the diazotization-reduction pathway is prevalent, other methods for the synthesis of arylhydrazines exist. These alternative routes can be particularly useful for preparing arylhydrazines with specific functionalities or for avoiding the use of certain reagents.

One notable alternative involves the copper-catalyzed cross-coupling of aryl halides with hydrazine. researchgate.net This method is applicable to both electron-rich and electron-deficient aryl iodides and bromides and can be performed in a solvent like polyethylene (B3416737) glycol (PEG)-400. researchgate.net Another approach is the reaction of aryl halides with hydrazine hydrate (B1144303), also catalyzed by copper. researchgate.net

Furthermore, arylhydrazines can be synthesized through the deprotection of protected hydrazine derivatives. For example, Boc-protected arylhydrazines can be prepared by the addition of aryllithium reagents to di-tert-butyl azodicarboxylate (DTBAD). beilstein-journals.org The subsequent removal of the Boc protecting group under acidic conditions yields the desired arylhydrazine. beilstein-journals.org

Precursors and Starting Materials in this compound Synthesis

The primary precursor for the synthesis of this compound via the diazotization-reduction route is 4-phenoxyaniline . chemicalbook.com This aromatic amine provides the core (4-phenoxyphenyl) structural motif.

Other key reagents and starting materials include:

Sodium Nitrite (NaNO2): The source of the nitrosonium ion for the diazotization reaction.

Hydrochloric Acid (HCl): Used to generate nitrous acid from sodium nitrite and to provide the acidic medium for the reaction. organic-chemistry.orgquora.com

Tin(II) Chloride (SnCl2): The reducing agent used to convert the diazonium salt to the hydrazine. wikipedia.org It is often used as its dihydrate form (SnCl2·2H2O). isuct.ru

For alternative synthetic routes, the starting materials would vary. For instance, in copper-catalyzed cross-coupling reactions, the precursors would be an aryl halide (e.g., 4-bromophenoxybenzene or 4-iodophenoxybenzene) and hydrazine. researchgate.net

Derivatives of 4-Aminophenol (B1666318) as Key Precursors

The synthesis of this compound and its analogues frequently employs derivatives of 4-aminophenol as crucial starting materials. A common strategy involves the reaction of 4-aminophenol with an activated aromatic compound to form a diaryl ether linkage. This is followed by a sequence of reactions to introduce the hydrazine functionality.

A well-documented, analogous synthesis for a related hydrazine derivative, 4-(4-hydrazinylphenoxy)phthalonitrile, illustrates this principle clearly. The process begins with the nucleophilic aromatic substitution reaction between 4-aminophenol and 4-nitrophthalonitrile (B195368). isuct.ruresearchgate.net This reaction is typically conducted in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). isuct.ruresearchgate.net The reaction proceeds at room temperature over an extended period, yielding 4-(4-aminophenoxy)phthalonitrile (B8260547). researchgate.net

The subsequent conversion of the amino group to a hydrazine group follows a classical pathway:

Diazotization: The synthesized 4-(4-aminophenoxy)phthalonitrile is treated with an ice-cold solution of sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) to form a diazonium salt intermediate. isuct.ruresearchgate.net

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl is an effective reducing agent for this step, providing a nearly quantitative yield of the hydrazine product. isuct.ruresearchgate.net The use of other reducing agents, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), has been found to result in lower yields. researchgate.net

This multi-step sequence, starting from 4-aminophenol, highlights its role as a foundational building block for creating the characteristic phenoxyphenyl structure before the final installation of the reactive hydrazine moiety. isuct.ruresearchgate.net

Role of Nitro-Substituted Phthalonitriles in Synthetic Pathways

Nitro-substituted phthalonitriles, particularly 4-nitrophthalonitrile, serve as key electrophilic partners in the synthesis of this compound analogues. isuct.ruresearchgate.net The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This activation is crucial for the formation of the diaryl ether bond, which is the first major step in the synthetic sequence.

In this pathway, the oxygen atom of 4-aminophenol acts as the nucleophile, attacking the carbon atom bearing the nitro group on the phthalonitrile (B49051) ring and displacing it. isuct.ruresearchgate.net This base-catalyzed nucleophilic aromatic nitro displacement is an effective method for creating the aryloxy-substituted phthalonitrile precursor. isuct.ru The reaction is typically performed in a polar aprotic solvent like DMF, which helps to solvate the base and facilitate the reaction. isuct.ruresearchgate.net

The resulting intermediate, 4-(4-aminophenoxy)phthalonitrile, contains the essential phenoxyphenyl backbone and a primary amino group that is poised for conversion into the hydrazine group as described previously. isuct.ruresearchgate.net The phthalonitrile functional groups often remain unchanged during these initial steps and can be used for subsequent reactions, such as the formation of phthalocyanines. isuct.ruresearchgate.net

The following table summarizes the key reaction for the formation of the precursor from 4-nitrophthalonitrile and 4-aminophenol. researchgate.net

Table 1: Synthesis of 4-(4-Aminophenoxy)phthalonitrile

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration | Product |

|---|---|---|---|---|---|---|

| 4-Nitrophthalonitrile | 4-Aminophenol | K₂CO₃ | DMF | Room Temp. | 3 days | 4-(4-Aminophenoxy)phthalonitrile |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact by improving efficiency, minimizing waste, and using safer materials. ijsetpub.com Key areas of focus include the selection of solvents, optimization of reaction conditions, and maximization of atom economy. ijsetpub.comjocpr.com

Solvent Selection and Reaction Conditions for Sustainability

The choice of solvents and reaction conditions is critical for developing more sustainable synthetic processes. ijsetpub.com While traditional syntheses have often relied on polar aprotic solvents like DMF, which have associated health and environmental concerns, research into greener alternatives is ongoing. isuct.ruresearchgate.net

Alternative approaches include the use of alcohols like ethanol (B145695) or n-butanol, which are considered greener solvents. iscientific.orgsemanticscholar.org Furthermore, advancements in reaction technology offer sustainable alternatives to conventional heating methods. Microwave irradiation and ultrasound sonication have been shown to significantly reduce reaction times, lower energy consumption, and in some cases, improve yields. semanticscholar.org For instance, a reaction that takes 12 hours under conventional reflux can be completed in as little as 14-20 minutes using these green chemistry techniques. semanticscholar.org Catalyst-free methods, such as solvent-free grinding, also represent a significant step towards reducing waste and environmental impact.

The table below compares conventional and green reaction conditions for a hydrazide synthesis. semanticscholar.org

Table 2: Comparison of Conventional vs. Green Synthesis Conditions

| Method | Solvent | Conditions | Duration |

|---|---|---|---|

| Conventional | n-Butanol | Reflux | 12 hours |

| Microwave | n-Butanol | 200 W, 150 °C | 14 minutes |

| Ultrasound | n-Butanol | 40-70 kHz, 50 °C | 15-20 minutes |

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. jocpr.com

Conversely, substitution and elimination reactions often have poor atom economy because they inherently produce by-products. The synthesis of this compound involves several such steps. For example, the diazotization and subsequent reduction to form the hydrazine group generate significant waste. The diazotization step uses sodium nitrite and hydrochloric acid, producing nitrogen gas and water, while the reduction with tin(II) chloride generates tin-based salts as by-products. isuct.ruresearchgate.net This is analogous to other hydrazine syntheses, like the Raschig process, which is known for its low atom economy. vaia.com

Efforts to improve atom economy and reduce waste focus on several strategies:

Catalytic Processes: Designing catalytic reactions that can replace stoichiometric reagents is a primary goal.

Optimizing Reagents: The choice of reagents can significantly impact waste. For example, while SnCl₂ is an effective reducing agent for the diazonium salt, its use generates metallic waste. researchgate.net Investigating catalytic hydrogenation could offer a cleaner alternative. jocpr.comlibretexts.org

Process Optimization: Achieving high reaction yields is crucial for minimizing waste, as it reduces the amount of starting material that is converted into impurities. researchgate.net

Nucleophilic Character and Reactivity of the Hydrazine Moiety

The hydrazine moiety in this compound is characterized by its nucleophilic nature, which is central to its chemical reactivity. This nucleophilicity arises from the lone pair of electrons on the nitrogen atoms. The hydrazine group readily participates in reactions with electrophilic centers, a property that is fundamental to its role in various chemical transformations.

Reactions with Carbonyl Compounds: Hydrazone Formation

A hallmark reaction of hydrazines, including this compound, is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. numberanalytics.comwikipedia.orgsoeagra.com This reaction is a cornerstone of organic synthesis, providing a pathway to a diverse range of heterocyclic compounds and other valuable chemical intermediates. numberanalytics.comsmolecule.com The formation of a hydrazone involves the replacement of the carbonyl oxygen atom with a =N-NHR group, resulting in a carbon-nitrogen double bond. wikipedia.org

The formation of hydrazones is typically catalyzed by acid. numberanalytics.comnumberanalytics.com The mechanism commences with a proton-catalyzed attack of the nucleophilic hydrazine on the carbonyl carbon of the aldehyde or ketone. soeagra.comnih.gov Protonation of the carbonyl oxygen by an acid catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. numberanalytics.comnih.gov While the reaction can proceed under neutral or basic conditions, acid catalysis generally accelerates the process. bham.ac.uk However, if the pH is too low, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. nih.gov The optimal pH for hydrazone formation is typically in the range of 4 to 6. numberanalytics.com

Participation in Cyclization Reactions

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds through cyclization reactions. chemicalbook.comevitachem.com The hydrazone derivatives formed from the reaction of this compound with carbonyl compounds can undergo further intramolecular reactions to form stable ring structures. For instance, the reaction of this compound with dicarbonyl compounds or compounds containing other reactive functional groups can lead to the formation of pyrazoles, triazoles, and oxadiazoles. nih.govresearchgate.net These cyclization reactions are often driven by the formation of a stable aromatic heterocyclic ring. For example, hydrazones can be cyclized to form 1,3,4-oxadiazoles through oxidative cyclization. researchgate.netacs.org

Electrophilic Reactivity of Hydrazone Derivatives

While the initial formation of the hydrazone highlights the nucleophilic character of the hydrazine, the resulting hydrazone derivative can exhibit electrophilic reactivity under certain conditions. The carbon atom of the C=N double bond in the hydrazone can be susceptible to attack by strong nucleophiles. Furthermore, the presence of the phenoxyphenyl group and any substituents on the carbonyl-derived portion of the molecule can influence the electrophilicity of the hydrazone. ontosight.ai For example, electron-withdrawing groups attached to the aromatic rings can enhance the electrophilic character of the hydrazone.

Influence of the Phenoxyphenyl Group on Reactivity

The phenoxyphenyl group exerts a significant influence on the reactivity of the hydrazine moiety through a combination of electronic and steric effects.

The phenoxy group, being an aromatic ether, can donate electron density to the attached phenyl ring through resonance. This electronic effect can, in turn, influence the nucleophilicity of the distal hydrazine group. The presence of the bulky phenoxyphenyl group can also introduce steric hindrance, which may affect the rate and regioselectivity of reactions. nih.gov For instance, in reactions with sterically demanding carbonyl compounds, the approach of the this compound nucleophile might be hindered. nih.gov Conversely, the breakdown of the tetrahedral intermediate might be accelerated due to the relief of steric strain. nih.gov

The electronic properties of the phenoxyphenyl group can also impact the stability of reaction intermediates and transition states. The ability of the aromatic rings to delocalize charge can stabilize charged intermediates formed during the course of a reaction, thereby influencing the reaction rate and pathway.

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reactant | Product | Conditions | Key Mechanistic Features |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Acid catalysis (pH 4-6) | Proton-catalyzed nucleophilic attack, tetrahedral intermediate formation, dehydration. numberanalytics.comsoeagra.comnumberanalytics.comnih.gov |

| Cyclization | Dicarbonyls, etc. | Pyrazoles, Triazoles, Oxadiazoles | Varies | Intramolecular condensation/cyclization of hydrazone derivatives. nih.govresearchgate.net |

| Wolff-Kishner Reduction | Ketones | Alkanes | Basic, high temperature | Formation of a hydrazone intermediate followed by deprotonation and loss of N₂. wikipedia.orglibretexts.org |

Electronic Effects on Reaction Pathways

The electronic nature of the this compound molecule is a primary determinant of its reactivity. The hydrazine group (-NHNH2) is inherently nucleophilic due to the lone pairs of electrons on the nitrogen atoms. This nucleophilicity is further modulated by the electronic influence of the substituted phenyl ring.

The phenoxy group at the para position of the phenyl ring plays a crucial role. Through resonance, the oxygen atom of the phenoxy group can donate electron density to the phenyl ring, which in turn can be relayed to the hydrazine moiety. This electron-donating effect increases the electron density on the nitrogen atoms of the hydrazine, enhancing its nucleophilicity. Consequently, this compound is expected to be more reactive towards electrophiles compared to unsubstituted phenylhydrazine (B124118).

This enhanced nucleophilicity is particularly evident in reactions such as the formation of hydrazones, a common reaction of hydrazines with aldehydes and ketones. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. The increased electron density on the hydrazine nitrogen in this compound facilitates this attack, potentially leading to faster reaction rates compared to phenylhydrazine or phenylhydrazines bearing electron-withdrawing groups.

In the synthesis of heterocyclic compounds, such as pyrazoles, the electronic nature of the hydrazine is also critical. For example, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a common route to pyrazoles. The nucleophilic character of this compound would facilitate the initial condensation step. In contrast, aryl hydrazines with strong electron-withdrawing groups, such as nitro groups, have been noted to require more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve similar transformations researchgate.net.

The electronic effects can be quantitatively discussed by considering the Hammett parameters of the substituents. The phenoxy group has a negative Hammett sigma value (σp = -0.32), indicating its electron-donating nature. This can be contrasted with the nitro group (σp = +0.78), a strong electron-withdrawing group. The significant difference in these values underscores the profound impact of the substituent's electronic character on the reactivity of the hydrazine.

A study on the reaction of various hydrazines with 1-fluoro-2,4-dinitrobenzene (B121222) demonstrated that the reaction rates are dependent on the nucleophilicity of the hydrazine. nih.gov This provides a basis for creating a representative table to illustrate the expected trend in reactivity for this compound.

Table 1: Representative Second-Order Rate Constants for the Reaction of Substituted Hydrazines with an Electrophile.

| Hydrazine Derivative | Substituent on Phenyl Ring | Hammett Constant (σp) | Relative Rate (Conceptual) |

| (4-Methoxyphenyl)hydrazine | 4-OCH₃ | -0.27 | Higher |

| This compound | 4-OPh | -0.32 | Higher |

| Phenylhydrazine | H | 0.00 | Baseline |

| (4-Chlorophenyl)hydrazine | 4-Cl | +0.23 | Lower |

| (4-Nitrophenyl)hydrazine | 4-NO₂ | +0.78 | Much Lower |

This table is illustrative and based on established principles of electronic effects on hydrazine reactivity. The relative rates are conceptual and intended to show the expected trend.

Steric Considerations in Derivatives Formation

While electronic effects are often dominant, steric hindrance can significantly influence the course and rate of reactions involving this compound, particularly when forming derivatives with bulky reactants or when substitution occurs near the reactive hydrazine center.

The formation of hydrazones can be impeded by steric bulk on either the hydrazine or the carbonyl compound. For this compound itself, the phenoxy group is relatively large. However, its position at the para-position of the phenyl ring places it distant from the reactive -NH2 group, minimizing its direct steric impact on the approach of the hydrazine to a carbonyl group.

The more significant steric considerations arise from the structure of the reacting partner. When this compound reacts with a sterically hindered ketone, for example, the bulky groups on the ketone can obstruct the approach of the nucleophilic nitrogen atom, slowing down the reaction rate. In some cases, severe steric hindrance can prevent the reaction from occurring under standard conditions wikipedia.org.

The synthesis of certain heterocyclic derivatives can also be subject to steric control. For instance, in the synthesis of substituted pyrazoles, the regioselectivity of the cyclization can be influenced by the steric bulk of the substituents on both the hydrazine and the β-dicarbonyl partner.

An example of a derivative of this compound is found in the synthesis of 2-((6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino)-N-(4-phenoxyphenyl)thiazolidin-4-one. The formation of this molecule involves multiple steps, and the steric bulk of the dihydronaphthalene and the phenoxyphenyl groups could influence the conformational preferences and the accessibility of reactive sites during the cyclization steps.

Furthermore, in reactions where derivatives are formed at the phenyl ring of the this compound, the existing phenoxy group can exert a steric influence on the regioselectivity of the substitution. For example, electrophilic aromatic substitution on the phenoxy-substituted ring would be directed to the ortho and para positions by the activating phenoxy group, but the steric bulk of the incoming electrophile might favor substitution at the less hindered ortho position relative to the hydrazine-substituted carbon.

Table 2: Illustrative Effect of Steric Hindrance on Hydrazone Formation with this compound.

| Carbonyl Compound | Steric Hindrance | Expected Relative Reaction Rate |

| Formaldehyde | Low | High |

| Acetaldehyde | Moderate | Medium |

| Acetone | Moderate | Medium |

| Pinacolone | High | Low |

| Di-tert-butyl ketone | Very High | Very Low / No Reaction |

This table is illustrative and based on general principles of steric effects in chemical reactions. The expected relative rates are qualitative and demonstrate the trend of decreasing reactivity with increasing steric bulk around the carbonyl group.

Advanced Synthetic Transformations Involving 4 Phenoxyphenyl Hydrazine

Formation of Complex Heterocyclic Systems

The reactivity of the hydrazine (B178648) moiety, in conjunction with the bulky and electronically significant 4-phenoxyphenyl group, allows for its incorporation into a diverse range of heterocyclic frameworks. These reactions often proceed through multi-step sequences, leveraging the nucleophilicity of the nitrogen atoms to achieve cyclization and functionalization.

While not directly synthesized from (4-phenoxyphenyl)hydrazine itself, isoxazoles containing the 4-phenoxyphenyl moiety are key structures whose synthesis and subsequent derivatization can involve hydrazine-related steps. These compounds are recognized as potential acetyl-CoA carboxylase (ACC) inhibitors. nih.govsemanticscholar.org

The synthesis of the core 4-phenoxyphenyl isoxazole (B147169) structure begins not with a hydrazine, but with precursors that build the characteristic phenoxyphenyl ether linkage first. nih.govsemanticscholar.org The general pathway involves the reaction of a phenol (B47542) with 4-fluorobenzaldehyde (B137897) to form a 4-phenoxybenzaldehyde (B127426) intermediate. This aldehyde is then converted to an aldoxime using hydroxylamine (B1172632). nih.govsemanticscholar.org Subsequent chlorination with N-chlorosuccinimide (NCS) yields a chloroaldoxime, which is a key intermediate for building the isoxazole ring. nih.govsemanticscholar.org The final ring-forming step is a cycloaddition reaction. nih.govsemanticscholar.org

A representative synthetic scheme is detailed below:

Step 1: Ether Formation: Reaction of phenol or a substituted phenol with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) to yield a 4-phenoxybenzaldehyde intermediate. nih.govsemanticscholar.org

Step 2: Oxime Formation: The intermediate aldehyde is treated with hydroxylamine hydrochloride and sodium hydroxide (B78521) to generate the corresponding aldoxime. semanticscholar.org

Step 3: Chlorination: The aldoxime is chlorinated using N-chlorosuccinimide (NCS) in DMF to produce the chloroaldoxime. semanticscholar.org

Step 4: Cycloaddition: The chloroaldoxime undergoes a [3+2] cycloaddition reaction with an alkyne to form the final isoxazole ring. semanticscholar.org

Table 1: Synthesis of Key Isoxazole Intermediate 5a

| Step | Starting Materials | Reagents and Conditions | Product |

|---|---|---|---|

| a | Phenol, 4-fluorobenzaldehyde | K₂CO₃, DMF, 120 °C, 12 h | 4-Phenoxybenzaldehyde |

| b | 4-Phenoxybenzaldehyde | Hydroxylamine hydrochloride, NaOH, H₂O/EtOH (3:1), 0 °C to r.t., 2 h | 4-Phenoxybenzaldehyde oxime |

| c | 4-Phenoxybenzaldehyde oxime | NCS, DMF, r.t., 2 h | N-hydroxy-4-phenoxybenzimidoyl chloride |

| d | N-hydroxy-4-phenoxybenzimidoyl chloride, 2-(but-3-yn-2-yl)isoindoline-1,3-dione | K₂CO₃, toluene, reflux, 12 h | 2-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)isoindoline-1,3-dione (5a) |

Data sourced from: semanticscholar.org

The isoxazole scaffolds, such as the isoindoline-1,3-dione protected intermediate (5a), can be further functionalized. A crucial step in this process involves the use of hydrazine hydrate (B1144303) to deprotect the amine group. nih.govsemanticscholar.org This newly liberated amine serves as a reactive handle for introducing diverse amide and urea (B33335) substituents by reacting it with various acyl chlorides or isocyanates. nih.govsemanticscholar.org This derivatization is key to exploring the structure-activity relationships of these molecules as potential enzyme inhibitors. nih.gov

The general procedure for this derivatization is as follows:

Deprotection: The protected amine intermediate is refluxed with hydrazine hydrate in a solvent mixture such as methylene (B1212753) chloride/ethanol (B145695) to remove the phthalimide (B116566) protecting group and yield the free amine. semanticscholar.org

Acylation/Urea Formation: The resulting amine is dissolved in a solvent like methylene chloride and reacted with an appropriate acyl chloride or isocyanate in the presence of a base like triethylamine (B128534) to afford the final amide or urea derivatives. semanticscholar.org

Table 2: Representative Derivatization of Isoxazole Scaffolds

| Reaction | Starting Material | Reagents and Conditions | Product Type |

|---|---|---|---|

| Amine Deprotection | 2-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)isoindoline-1,3-dione (5a) | Hydrazine hydrate, CH₂Cl₂/EtOH (5:1), reflux, 2h | 1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethan-1-amine |

| Amide Formation | 1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethan-1-amine | Acyl chloride, Triethylamine, CH₂Cl₂, 0 °C to r.t., 6h | Amide-linked isoxazole |

| Urea Formation | 1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethan-1-amine | Isocyanate, Triethylamine, CH₂Cl₂, 0 °C to r.t., 6h | Urea-linked isoxazole |

Data sourced from: semanticscholar.org

This compound precursors are integral to the synthesis of phthalazine-based heterocyclic systems. These structures are often investigated for their potential pharmacological activities. derpharmachemica.comresearchgate.net

The synthesis of the 4-(4-phenoxyphenyl)phthalazin-1(2H)-one core involves a classical cyclocondensation reaction. derpharmachemica.com The process starts with the Friedel-Crafts acylation of diphenyl ether with phthalic anhydride (B1165640) to produce 2-(4-phenoxybenzoyl)benzoic acid. derpharmachemica.comresearchgate.net This keto acid intermediate possesses the necessary framework to form the phthalazinone ring. The heterocyclic ring is then constructed by reacting the acid with hydrazine hydrate in refluxing ethanol, which yields the target phthalazinone derivative in high yield. derpharmachemica.com The product can exist in two tautomeric forms. derpharmachemica.com

Table 3: Synthesis of 4-(4-Phenoxyphenyl)phthalazin-1(2H)-one

| Step | Starting Materials | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Phthalic anhydride, Diphenyl ether | Anhydrous Aluminum chloride, Tetrachloroethane, 0 °C to r.t., 5 h | 2-(4-Phenoxybenzoyl)benzoic acid | - |

| 2 | 2-(4-Phenoxybenzoyl)benzoic acid | Hydrazine hydrate, Absolute ethanol, Reflux, 4 h | 4-(4-Phenoxyphenyl)phthalazin-1(2H)-one | 85% |

Data sourced from: derpharmachemica.com

A key derivative, 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine, is synthesized from the previously prepared phthalazinone. derpharmachemica.comsdiarticle3.comscispace.com The phthalazinone is first converted into a more reactive intermediate, 1-chloro-4-(4-phenoxyphenyl)phthalazine, by treatment with a mixture of phosphorus oxychloride and phosphorus pentachloride. derpharmachemica.comjocpr.com This chlorinated phthalazine (B143731) is a versatile precursor for introducing various nucleophiles. derpharmachemica.com The subsequent reaction of this chloro-derivative with hydrazine hydrate in ethanol affords the desired 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine. derpharmachemica.comscispace.com This hydrazinyl compound serves as a crucial building block for creating more complex fused heterocyclic systems. sdiarticle3.comjocpr.com

Table 4: Synthesis of 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-(4-Phenoxyphenyl)phthalazin-1(2H)-one | POCl₃, PCl₅, Reflux, 4 h | 1-Chloro-4-(4-phenoxyphenyl)phthalazine |

| 2 | 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Hydrazine hydrate, Ethanol, Reflux | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine |

Data sourced from: derpharmachemica.comjocpr.com

Incorporation into Phthalazine Scaffolds

Reactions with Active Methylene Compounds to Form Phthalazine Derivatives

This compound serves as a key building block in the synthesis of phthalazine derivatives. One notable application involves its derivative, 1-chloro-4-(4-phenoxyphenyl)phthalazine, which is synthesized from the corresponding phthalazinone. This chloro-substituted phthalazine readily reacts with active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, in the presence of a base like sodium ethoxide. derpharmachemica.comjocpr.com This reaction proceeds through a nucleophilic substitution mechanism, where the carbanion generated from the active methylene compound displaces the chloride ion on the phthalazine ring. derpharmachemica.com

The resulting products, such as 2-(4-(4-phenoxyphenyl)phthalazin-1-yl)malononitrile and ethyl 2-cyano-2-(4-(4-phenoxyphenyl)phthalazin-1-yl)acetate, are themselves valuable intermediates. jocpr.com For instance, they can undergo further cyclization with hydrazine hydrate to afford pyrazole-fused phthalazine derivatives. derpharmachemica.com This strategy provides a straightforward route to complex, multi-cyclic heterocyclic systems. derpharmachemica.comjocpr.com

Formation of Pyrazole (B372694) and Pyrazolone-Containing Phthalonitriles

A significant transformation involving a derivative of this compound is the synthesis of phthalonitriles bearing pyrazole and pyrazolone (B3327878) moieties. The key starting material for this synthesis is 4-(4-hydrazinylphenoxy)phthalonitrile, which is prepared from 4-nitrophthalonitrile (B195368) through a multi-step process. isuct.ruresearchgate.netresearchgate.net

The reaction of 4-(4-hydrazinylphenoxy)phthalonitrile with various 1,3-dicarbonyl compounds leads to the formation of these substituted phthalonitriles. isuct.ruresearchgate.netresearchgate.net For example, condensation with pentane-2,4-dione yields a pyrazole-containing phthalonitrile (B49051), while reaction with ethyl acetoacetate (B1235776) produces a pyrazolone-substituted phthalonitrile. isuct.ru These reactions are typically carried out under reflux in ethanol. isuct.ru The resulting phthalonitriles are important precursors for the synthesis of phthalocyanines, which have applications as photosensitizers and in other materials science fields. isuct.ruresearchgate.net

Below is a table summarizing the synthesis of pyrazole and pyrazolone-containing phthalonitriles:

| Reactant 1 | Reactant 2 | Product |

| 4-(4-hydrazinylphenoxy)phthalonitrile | Pentane-2,4-dione | Phthalonitrile with pyrazole substituent |

| 4-(4-hydrazinylphenoxy)phthalonitrile | Ethyl acetoacetate | Phthalonitrile with pyrazolone substituent |

Synthesis of Thiosemicarbazides and Thiazolidinone Derivatives

This compound is a crucial precursor in the synthesis of thiosemicarbazides and their subsequent transformation into thiazolidinone derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry. nih.govresearchgate.net

The initial step in this synthetic sequence involves the reaction of a hydrazine derivative with an aryl isothiocyanate to form a thiosemicarbazide (B42300). For instance, a hydrazine derivative can be reacted with (4-phenoxyphenyl) isothiocyanate in dry benzene (B151609) under reflux to produce the corresponding N-(4-phenoxyphenyl)hydrazine-1-carbothioamide. nih.govresearchgate.net This reaction is a standard method for the preparation of thiosemicarbazides, which are versatile intermediates in heterocyclic synthesis. nih.govresearchgate.net

The synthesized thiosemicarbazides can then be cyclized to form thiazolidinone frameworks. This is typically achieved by reacting the thiosemicarbazide with a suitable cyclizing agent, such as ethyl chloroacetate (B1199739), in the presence of a base like anhydrous sodium acetate. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the chloroacetate, followed by intramolecular cyclization and loss of ethanol to afford the thiazolidinone ring. nih.gov This method provides a reliable route to a variety of substituted thiazolidinone derivatives. nih.govresearchgate.net

Formation of Triazoles and Triazine Derivatives

This compound and its derivatives are instrumental in the synthesis of various triazole and triazine ring systems. These heterocyclic cores are present in a wide array of pharmacologically active compounds.

One synthetic route involves the reaction of 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine with various reagents. derpharmachemica.com For example, treatment with nitrous acid can lead to the formation of a tetrazolophthalazine derivative. derpharmachemica.com Reaction with formic acid can yield a triazolophthalazine. jocpr.com Furthermore, condensation of 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine with aldehydes can produce hydrazone intermediates, which can be further cyclized. researchgate.net Heating the hydrazinylphthalazine with reagents like diethyl oxalate (B1200264) or ethyl chloroacetate can lead to the formation of triazine derivatives. researchgate.net

Another approach to triazole synthesis involves the reaction of acid hydrazides with aryl isothiocyanates to form thiosemicarbazides, which are then cyclized using an alkali to furnish mercaptotriazoles. researchgate.net These triazoles can be further functionalized.

The following table provides examples of triazole and triazine syntheses from this compound derivatives:

| Starting Material | Reagent | Product |

| 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | Nitrous Acid | Tetrazolophthalazine derivative |

| 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | Formic Acid | Triazolophthalazine derivative |

| 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | Diethyl Oxalate | Triazine derivative |

| Acid Hydrazide + Aryl Isothiocyanate | Alkali | Mercaptotriazole |

Catalytic Transformations Utilizing this compound or its Derivatives

Hydrazine and its derivatives, including this compound, are utilized as reducing agents in catalytic transfer hydrogenation reactions. d-nb.info These reactions offer a milder and often more selective alternative to traditional hydrogenation methods that use molecular hydrogen.

In these processes, the hydrazine derivative serves as a hydrogen donor in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel catalyst. google.comacs.org This methodology is effective for the reduction of various functional groups, including nitro compounds to anilines, and the saturation of carbon-carbon double and triple bonds. d-nb.info The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, rhodium nanoparticles have been used for the efficient reduction of nitroarenes using hydrazine hydrate in water. d-nb.info

Furthermore, hydrazine can mediate nickel-catalyzed direct alkenylation of ketones, providing a route to synthesize alkenes. acs.org In some cases, acidic conditions, such as the use of hydrochloric acid, are employed in conjunction with the hydrazine and catalyst.

Nickel-Catalyzed Alkenylation Reactions Mediated by Hydrazones

A significant advancement in carbon-carbon bond formation is the direct alkenylation of carbonyl compounds, a transformation that can be efficiently mediated by hydrazine and catalyzed by earth-abundant nickel. nih.govacs.org This method provides a powerful alternative to classical olefination reactions. The process involves the in situ condensation of a ketone or aldehyde with hydrazine to form a hydrazone intermediate. This hydrazone then participates in a nickel-catalyzed cross-coupling reaction to yield an alkene. acs.orgnih.gov

The reaction is notable for its use of hydrazine as both a mediator for hydrazone formation and as a reductant in the catalytic cycle. acs.org This strategy successfully bypasses common side reactions such as the Wolff–Kishner reduction. nih.govacs.org While research has broadly covered the alkenylation of various aryl and alkyl ketones, the principles are directly applicable to ketones bearing a 4-phenoxyphenyl substituent. nih.gov The resulting hydrazone, (4-phenoxyphenyl)hydrazone, would serve as the key intermediate in the nickel-catalyzed alkenylation.

The general protocol features a broad substrate scope, good functional group compatibility, and mild reaction conditions. nih.gov The use of an inexpensive nickel catalyst enhances the sustainability and practicality of this synthetic route. acs.org

Table 1: Key Features of Nickel-Catalyzed Alkenylation Mediated by Hydrazine

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Typically involves a nickel(II) source (e.g., NiCl₂) with a suitable ligand. Ni(PPh₃)₂Cl₂ has shown high efficacy. | acs.org |

| Mediator | Hydrazine (N₂H₄), often in its hydrate form, is used to form the hydrazone intermediate in situ. | nih.govacs.org |

| Key Intermediate | A hydrazone formed from the condensation of a carbonyl compound and hydrazine. | acs.org |

| Advantages | Utilizes an earth-abundant metal catalyst, tolerates various functional groups, and proceeds under mild conditions. | nih.gov |

| Byproducts | The theoretical byproducts are environmentally benign, consisting of nitrogen gas (N₂), hydrogen (H₂), and water (H₂O). | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Intermediate Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. researchgate.netnobelprize.org These reactions are extensively used in the pharmaceutical industry for the synthesis of complex drug molecules. researchgate.net

In the context of this compound, palladium catalysis is relevant both for its synthesis and for its subsequent use in constructing larger molecular frameworks. The formation of the aryl hydrazine itself can be achieved via a palladium-catalyzed C-N cross-coupling reaction between an appropriately substituted aryl halide (e.g., 4-phenoxy-1-halobenzene) and hydrazine. osti.gov Mechanistic studies on similar systems have shown that the process can occur with low catalyst loadings and involves the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex. osti.gov

Furthermore, derivatives of the (4-phenoxyphenyl) scaffold are employed in significant palladium-catalyzed reactions. For instance, in the synthesis of the drug intermediate for ibrutinib, a Suzuki cross-coupling reaction is performed using 4-phenoxyphenylboronic acid as a key reactant, which is coupled with a pyrazole derivative under palladium catalysis. google.com This highlights the importance of the (4-phenoxyphenyl) moiety in building complex, biologically active molecules through well-established palladium-catalyzed methods. nobelprize.orgrsc.org

Table 2: Examples of Palladium-Catalyzed Reactions in Intermediate Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-N Coupling | Aryl Halide + Hydrazine | Pd catalyst, Base (e.g., KOH) | Aryl Hydrazine | osti.gov |

| Suzuki Coupling | 4-Phenoxyphenylboronic Acid + Heteroaryl Halide | Pd catalyst, Base | Biaryl Compound | google.com |

Methodologies for Functional Group Interconversion

The chemical reactivity of this compound is largely dictated by the hydrazine functional group (-NHNH₂), which can undergo a variety of transformations to create new derivatives. These functional group interconversions are fundamental to modifying the compound's properties for specific applications.

One of the most common reactions of hydrazines is condensation with carbonyl compounds. The reaction of this compound with aldehydes or ketones readily forms the corresponding (4-phenoxyphenyl)hydrazones. nih.gov This reaction is often rapid and can be performed under mild, catalyst-free conditions, even using water as a co-solvent. nih.gov

The hydrazine moiety can also be alkylated or acylated to produce substituted hydrazine derivatives. Direct reductive alkylation provides a straightforward route to N-alkylated hydrazines. organic-chemistry.org Acylation, typically through reaction with an acyl chloride or anhydride, yields the corresponding acylhydrazide. These reactions allow for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's steric and electronic properties.

Another important transformation involves using hydrazine hydrate to cleave certain protecting groups, such as phthalimides, via the Ing-Manske reaction, which generates a primary amine. nih.gov This demonstrates the utility of hydrazine derivatives in multi-step synthetic sequences.

Table 3: Common Functional Group Interconversions for this compound

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Condensation | Aldehyde or Ketone | Hydrazone |

| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent (e.g., α-picoline-borane) | N-Alkylhydrazine |

| Acylation | Acyl Chloride or Anhydride | Acylhydrazide |

| Deprotection | Phthalimide-protected substrate | Primary Amine |

Theoretical and Computational Chemistry Studies of 4 Phenoxyphenyl Hydrazine and Its Derivatives

Quantum Chemical Calculations for Molecular Propertieslanl.govohio-state.edunih.gov

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules. For (4-phenoxyphenyl)hydrazine and its related structures, these methods provide a microscopic view of their electronic nature and potential reactivity.

DFT Investigations of Electronic Structure and Reactivitylanl.govohio-state.edunih.gov

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for studying the electronic structure of complex molecules. ohio-state.edugoogle.com DFT calculations, often utilizing functionals like B3LYP, are employed to investigate the electronic properties and reactivity of hydrazine (B178648) derivatives. mdpi.comtandfonline.com

The first step in computational analysis is typically geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. google.comresearchgate.net For hydrazine derivatives, methods like DFT with basis sets such as 6-31G(d,p) are used to find the optimized molecular structure. mdpi.comresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. The initial geometries for these calculations can be based on experimental data from techniques like X-ray diffraction. mdpi.com The calculated geometric parameters are often found to be in good agreement with experimental values for similar compounds. nih.gov

| Parameter | Value |

|---|---|

| Calculated Global Energy Minimum (Hartree) | -1029.7542 |

| Intramolecular H-bond distance (O–H···N) (Å) | 1.791(3) - 1.810(4) |

| Intramolecular H-bond angle (O–H···N) (°) | 144.2(2) - 147.1(2) |

| Phenyl moiety dihedral angle (°) | 0.75(13) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Eg) is a significant parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. tandfonline.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). tandfonline.comresearchgate.net These indices provide quantitative measures of a molecule's stability and reactivity. tandfonline.com For instance, a higher electrophilicity index points to a molecule being a good electrophile, capable of accepting electrons. bhu.ac.in

| Parameter | Value |

|---|---|

| EHOMO (eV) | -5.99 |

| ELUMO (eV) | -2.33 |

| Energy Gap (Eg) (eV) | 3.66 |

| Ionization Potential (I) (eV) | 5.99 |

| Electron Affinity (A) (eV) | 2.33 |

| Absolute Hardness (η) (eV) | 1.83 |

| Global Softness (σ) (eV-1) | 0.55 |

| Electronegativity (Χ) (eV) | 4.16 |

| Chemical Potential (μ) (eV) | -4.16 |

| Global Electrophilicity Index (ω) (eV) | 4.73 |

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Mulliken population analysis is a computational method used to calculate partial atomic charges, providing insight into the charge density on different atoms. bhu.ac.in The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. tandfonline.combhu.ac.in

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 0.6732 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Propertiesohio-state.edu

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying electronically excited states. rsc.orgresearchgate.net TD-DFT is widely used to calculate properties related to a molecule's interaction with light, such as electronic absorption and emission spectra. rsc.orgresearchgate.net The method can predict vertical excitation energies with a reasonable degree of accuracy, often within 0.3 eV of experimental values for many organic molecules. ohio-state.educhemrxiv.org This makes TD-DFT invaluable for interpreting UV-Vis spectra and understanding the nature of electronic transitions, including those with charge-transfer character. chemrxiv.org

Spectroscopic Data Analysis in Conjunction with Computational Models

The synergy between experimental spectroscopic techniques and computational modeling provides a comprehensive understanding of molecular properties. mdpi.com Experimental techniques like FT-IR, Raman, and UV-Vis spectroscopy provide data on vibrational frequencies and electronic transitions. researchgate.netfrontiersin.org Computational methods, such as DFT, can calculate these same properties. mdpi.comnih.gov By comparing the experimental and calculated spectra, a detailed assignment of vibrational modes and electronic transitions can be achieved. nih.gov This combined approach allows for a more robust interpretation of the spectroscopic data and a validation of the computational model. researchgate.net For instance, a calculated red shift in a stretching frequency can confirm the weakening of a specific bond due to factors like hydrogen bonding. nih.gov

Correlation of Theoretical Vibrational Frequencies with FT-IR Spectroscopy

The vibrational properties of this compound and its derivatives can be thoroughly investigated by combining experimental Fourier Transform Infrared (FT-IR) spectroscopy with theoretical quantum chemical calculations. researchgate.netijaemr.com Computational methods, particularly Density Functional Theory (DFT) using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(2df,2p), are employed to calculate the harmonic vibrational frequencies of the molecule in its optimized geometric state. researchgate.netijaemr.com

These theoretical calculations, however, are known to have systematic errors arising from the neglect of anharmonicity and simplifications in the theoretical model. diva-portal.org To bridge the gap between theoretical and experimental values, a common practice is to apply a scaling factor to the computed frequencies. diva-portal.orgnih.gov For instance, scaling factors around 0.96-0.97 are often used for frequencies calculated with the B3LYP functional. researchgate.netacs.org

Once scaled, the calculated frequencies can be compared with the peaks in the experimental FT-IR spectrum. This correlation allows for a detailed and reliable assignment of specific vibrational modes, such as N-H stretching, C-O-C ether stretching, and various aromatic ring vibrations, to the experimentally observed absorption bands. researchgate.netresearchgate.net This combined approach provides a deeper understanding of the molecule's structural characteristics.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Scaled Calculated (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3310 | 3438 | 3300 |

| Aromatic C-H Stretch | 3055 | 3175 | 3048 |

| C=C Ring Stretch | 1595 | 1658 | 1592 |

| C-O-C Asymmetric Stretch | 1240 | 1288 | 1236 |

| N-N Stretch | 1170 | 1215 | 1166 |

NMR Chemical Shift Prediction and Validation

Computational chemistry is a valuable tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of this compound, which aids in the assignment and validation of experimental data. nih.govscispace.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level), is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. researchgate.netacs.orgacs.org

The accuracy of these predictions is crucial for their utility. Studies have shown that modern computational models can achieve high accuracy, with mean absolute errors (MAE) as low as 0.16-0.19 ppm for ¹H shifts and 1.4-2.1 ppm for ¹³C shifts when compared to experimental data. nih.govarxiv.org The inclusion of solvent effects in the calculations can significantly improve the accuracy of the predictions. scispace.com

Validation is performed by a direct comparison of the computationally predicted chemical shifts with those obtained from experimental NMR spectroscopy. wwpdb.org This process not only confirms the structural assignment of the molecule but also provides confidence in the computational model. academie-sciences.fr The close agreement between predicted and experimental values underscores the power of theoretical methods in structural elucidation. acs.org

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H (N-H) | 5.52 | 5.40 | 0.12 |

| C (C-N) | 145.8 | 147.2 | -1.4 |

| C (C-O) | 154.3 | 155.9 | -1.6 |

| H (Aromatic, ortho to O) | 7.01 | 6.95 | 0.06 |

| C (Aromatic, para to O) | 123.5 | 124.1 | -0.6 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules like this compound. nih.gov This method simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility at an atomic level. nih.govresearchgate.net

For a semi-flexible molecule such as this compound, which possesses several rotatable bonds (e.g., the C-O-C ether linkage and the C-N bond), MD simulations can explore the potential energy surface to identify various possible conformations. tandfonline.com The simulation generates a trajectory that maps the atomic positions over time, which can then be analyzed to understand the molecule's conformational landscape. galaxyproject.org

This analysis allows researchers to identify low-energy, stable conformers, as well as the transitional states between them. tandfonline.com By understanding the range of shapes the molecule can adopt, one can gain insight into how its structure relates to its properties and interactions with other molecules. mdpi.com The conformational ensembles generated from MD simulations provide a more realistic representation of the molecule's behavior in solution compared to a single, static structure. tandfonline.comtandfonline.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, provides indispensable tools for elucidating the detailed mechanisms of chemical reactions involving this compound. vaia.comnumberanalytics.com These methods allow for the exploration of the potential energy surface of a reaction, mapping the energetic changes as reactants are converted into products. numberanalytics.com

The process involves calculating the optimized geometries and energies of all species involved in the reaction, including reactants, products, any reaction intermediates, and, crucially, the transition states. rsc.org A transition state represents the highest energy point along a reaction coordinate—a high-energy, transient species that must be formed for the reaction to proceed. vaia.comfossee.in

By identifying the transition states and the minimum energy path connecting them to reactants and products, the most plausible reaction pathway can be determined. rsc.org This analysis yields the activation energy of the reaction, which is the energy barrier that must be overcome and is a key factor in determining the reaction rate. fossee.in Such computational studies are vital for understanding reactivity, predicting reaction outcomes, and guiding the rational design of new synthetic routes. riken.jp Due to the unstable and transient nature of transition states, computational exploration is often the most feasible method for their characterization. ims.ac.jp

Applications of 4 Phenoxyphenyl Hydrazine in Advanced Chemical Synthesis

Precursor in Pharmaceutical Intermediate Synthesis.google.compatsnap.com

(4-Phenoxyphenyl)hydrazine serves as a critical starting material or intermediate in the synthesis of various pharmaceutical compounds. smolecule.com Its ability to participate in cyclization reactions to form heterocyclic structures is particularly valuable in medicinal chemistry.

One of the most notable applications of this compound is its role in the synthesis of Ibrutinib, a potent anti-cancer drug. google.com Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used to treat certain B-cell malignancies. patsnap.com The synthesis of Ibrutinib often involves the creation of a key intermediate, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. patsnap.comgoogle.com

Different synthetic strategies have been developed to produce this crucial intermediate. One approach involves the reaction of 4-phenoxybenzoic acid with a substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidine in a copper-catalyzed decarboxylation coupling reaction. patsnap.com Another method utilizes a Stille reaction between a brominated pyrazolopyrimidine derivative and trimethyl-p-phenoxyphenyltin, catalyzed by a palladium complex. google.com The use of this compound or its derivatives in these synthetic routes underscores its importance in accessing the complex architecture of Ibrutinib.

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net This heterocyclic system is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. researchgate.net

Table 1: Selected Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Therapeutic Area |

| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| 3-Phenyl pyrazolopyrimidines | Lck, Src, KDR, Tie-2 | Cancer, T-cell mediated disorders |

| Phenylpyrazolo[3,4-d]pyrimidine analogs | EGFR, VEGFR2, Top-II | Cancer |

This table provides examples of the diverse kinase inhibitory activities of pyrazolo[3,4-d]pyrimidine derivatives.

Beyond its role in Ibrutinib synthesis, this compound is a versatile building block for a variety of other bioactive heterocyclic compounds. google.com The hydrazine (B178648) functional group readily reacts with dicarbonyl compounds and other electrophilic reagents to form a range of five- and six-membered rings. researchgate.net

For instance, it can be used to synthesize phthalazine (B143731) derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. derpharmachemica.comsdiarticle3.comresearchgate.net The synthesis of these compounds often involves the reaction of a chlorophthalazine derivative with this compound or its precursors. researchgate.net Similarly, it is employed in the preparation of isoxazole (B147169) and oxadiazole containing scaffolds, which have shown promise as antifungal and antibacterial agents. nih.gov The ability to incorporate the 4-phenoxyphenyl moiety into these diverse heterocyclic systems allows for the exploration of new chemical space and the development of novel therapeutic agents. nih.gov

Key Intermediate for Ibrutinib Synthesis

Development of Novel Organic Materials

The unique electronic and structural properties of the (4-phenoxyphenyl) group make this compound and its derivatives attractive candidates for the development of novel organic materials.

Organic electronics is a rapidly growing field focused on the use of carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.orgdiva-portal.org The performance of these devices is highly dependent on the properties of the organic semiconductor materials used. rsc.org

Hydrazine derivatives are being investigated for their potential in organic solar cells. nanochemres.org These materials can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge separation and transport in photovoltaic devices. nanochemres.orgelsevierpure.comnih.gov Theoretical and experimental studies have shown that modifying the structure of hydrazine-based compounds, for example by introducing different substituents, can tune their optoelectronic properties. nanochemres.org While direct applications of this compound in this area are still emerging, its structural motifs are relevant to the design of new donor-acceptor materials for organic photovoltaics.

Ligand Synthesis for Coordination Chemistry

Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. libretexts.org The properties and reactivity of the resulting complex are determined by the nature of both the metal and the ligand. libretexts.org Hydrazine and its derivatives are well-established ligands in coordination chemistry, capable of binding to metal ions in various coordination modes. nih.govmdpi.com

This compound can be used to synthesize more complex ligands. The hydrazine moiety can act as a coordination site, while the phenoxyphenyl group can be further functionalized to introduce additional donor atoms or to influence the steric and electronic properties of the resulting ligand. These tailored ligands can then be used to create coordination compounds with specific catalytic, magnetic, or optical properties. mdpi.com For example, Schiff base ligands derived from hydrazines are widely used in coordination chemistry due to their versatility and ability to form stable complexes with a wide range of metal ions. mdpi.com The synthesis of ligands incorporating the this compound framework opens up possibilities for creating novel coordination complexes with unique structures and functionalities. core.ac.uk

Lack of Published Research Hinders Exploration of this compound-Based Metal Complexes

Despite a thorough search of available scientific literature, no specific research findings on the synthesis, characterization, or application of metal complexes derived directly from this compound scaffolds have been identified. The investigation into the coordination chemistry of this particular compound appears to be a nascent or currently undocumented area of research.

While the broader field of coordination chemistry extensively covers metal complexes of hydrazine derivatives and their corresponding Schiff bases, research has predominantly focused on other substituted hydrazines. For instance, studies have detailed the formation and properties of metal complexes with ligands derived from phenylhydrazine (B124118), substituted phenylhydrazines (such as 4-chloro-3-methyl phenylhydrazine), and various phenoxy-containing hydrazides. These studies reveal a rich variety of coordination modes, molecular geometries, and interesting magnetic and catalytic properties in the resulting complexes.

Commonly, these related hydrazine derivatives are reacted with aldehydes or ketones to form hydrazone or Schiff base ligands. These ligands then coordinate with transition metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II), through nitrogen and oxygen donor atoms. The resulting metal complexes have been characterized using techniques like IR and NMR spectroscopy, single-crystal X-ray diffraction, and magnetic susceptibility measurements. However, a direct analogue involving the this compound backbone is not present in the reviewed literature.

The absence of published data prevents a detailed discussion on the potential structures and properties of metal complexes based on this compound. Such complexes would be expected to form via the nitrogen atoms of the hydrazine moiety, potentially acting as a monodentate or bridging ligand. Furthermore, condensation with carbonyl compounds would yield Schiff base ligands with the (4-phenoxyphenyl)amino group, offering different coordination possibilities and potentially leading to complexes with novel electronic and catalytic properties.

Until dedicated research on the coordination chemistry of this compound is undertaken and published, a scientifically accurate and detailed account of its metal complexes cannot be provided.

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Strategies

Future research will likely focus on expanding the library of (4-Phenoxyphenyl)hydrazine derivatives by exploring innovative synthetic methodologies. While classical condensation reactions with aldehydes, ketones, and isothiocyanates will continue to be utilized for creating hydrazones and thiosemicarbazides nih.govscirp.org, the focus is shifting towards more complex molecular designs.

One promising area is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy scirp.org. Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, also offer a powerful strategy for constructing intricate heterocyclic systems, such as pyrazolidines, from hydrazine (B178648) precursors beilstein-journals.org.

Furthermore, researchers are exploring the introduction of flexible hydrazide linkers in drug design to improve binding interactions with biological targets iscientific.orgresearchgate.net. Applying this concept to this compound could yield new classes of bioactive molecules. The synthesis of novel phthalazine (B143731), pyrimidine (B1678525), and isoxazole (B147169) derivatives incorporating the this compound moiety has already demonstrated the scaffold's versatility ijrar.orgderpharmachemica.comtandfonline.com. Future work could involve reacting the hydrazine with a broader range of electrophiles and cyclizing agents to access unexplored chemical space. For instance, its use as a precursor in the Fischer indole (B1671886) synthesis could be further exploited to create novel indole derivatives with unique photophysical or biological properties wikipedia.org.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is set to become an indispensable tool in guiding the synthesis and application of this compound derivatives. Advanced modeling techniques can predict the outcomes of chemical reactions, reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) calculations are increasingly used to investigate the structural and electronic properties of hydrazine derivatives . Such studies can elucidate molecular stability, reactivity, and key parameters like HOMO-LUMO energy gaps, which are crucial for designing materials for organic electronics . By modeling reaction mechanisms, computational methods can help chemists understand and predict the formation of specific products and byproducts, leading to optimized reaction conditions .

Structure-based virtual screening and molecular docking are other powerful computational strategies. These methods can predict the binding affinity of potential derivatives against specific biological targets, such as enzymes or receptors. This approach accelerates the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity nih.gov. For this compound, this means that future synthetic efforts can be intelligently directed towards molecules with a higher probability of possessing desired biological functions, saving time and resources.

Investigation of Materials Science Applications beyond Current Scope

While much of the current research on this compound focuses on its applications in medicinal chemistry, there is a significant, largely untapped potential for its use in materials science. Future investigations are expected to explore its incorporation into functional materials, leveraging the unique properties of the diaryl ether and hydrazine moieties.

Polymer Science: Phenylhydrazine (B124118) has been used to synthesize copolymers with specific electronic properties e-journals.innih.gov. Future research could explore the polymerization of this compound or its derivatives to create novel polymers. These materials could exhibit interesting thermal, mechanical, or optoelectronic properties due to the rigid-flexible nature of the phenoxyphenyl group.

Organic Electronics: The electronic properties of hydrazine derivatives, as revealed by computational studies, suggest their potential use in organic electronic devices like organic light-emitting diodes (OLEDs) or photovoltaic cells . The diaryl ether structure can enhance solubility and processability, making these compounds attractive candidates for thin-film applications.

Sensor Technology: Hydrazine-based compounds have been successfully developed as chemosensors for detecting pH changes and specific anions like fluoride (B91410) nih.gov. Derivatives of this compound could be designed as fluorescent or colorimetric sensors. The phenoxy group can be functionalized to tune the sensor's selectivity and sensitivity for various analytes, from metal ions to environmentally significant pollutants nih.govcsic.es. The inherent reactivity of the hydrazine group makes it an excellent platform for designing probes that undergo a distinct signal change upon interaction with a target molecule beilstein-journals.org.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals, and this compound research is well-positioned to benefit from this trend. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability.

The synthesis of many hydrazine derivatives involves hazardous reagents or unstable intermediates, such as diazonium salts tandfonline.com. Flow reactors minimize these risks by containing reactions within a small, enclosed volume and ensuring that hazardous intermediates are consumed as soon as they are generated tandfonline.com. This approach has been successfully used for the synthesis of various heterocyclic compounds like pyrazoles and indazoles from hydrazine precursors epa.gov.

Adopting flow chemistry for the synthesis of this compound and its subsequent derivatization would enable safer, more efficient, and reproducible production. Furthermore, flow systems can be readily automated and integrated with real-time analytics for process optimization. This leads to the development of high-throughput platforms capable of rapidly synthesizing and screening libraries of derivatives, accelerating the discovery of new molecules with desired properties.

Sustainability Aspects in Future this compound Research

Green chemistry principles are increasingly influencing synthetic route design, and future research on this compound will undoubtedly incorporate sustainability as a core objective. The goal is to develop synthetic protocols that are more environmentally benign, reduce waste, and are more energy-efficient.

Key areas of focus include: